molecular formula C25H22N2O3 B7686070 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide

Cat. No. B7686070
M. Wt: 398.5 g/mol
InChI Key: HAZNACUBZUNFAU-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide, also known as HM-3, is a compound that has gained attention in scientific research for its potential applications in medicinal chemistry. HM-3 is a small molecule that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can lead to a reduction in inflammation and tissue damage. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has also been found to scavenge free radicals, which can prevent oxidative damage to cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide can inhibit the activity of matrix metalloproteinases and reduce the production of reactive oxygen species. In vivo studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide can reduce inflammation and tissue damage in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide in lab experiments is its relatively simple synthesis method. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is also stable and can be stored for long periods of time. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide. One direction is the further exploration of its potential as a treatment for diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the development of new fluorescent probes based on the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide. Additionally, the synthesis of analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide could lead to the discovery of compounds with improved properties for use in medicinal chemistry.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with 4-methoxybenzaldehyde. This reaction produces 2-hydroxy-8-methylquinoline-3-carbaldehyde, which is then reacted with benzoyl chloride to form N-(2-hydroxy-8-methylquinolin-3-yl)benzamide. Finally, N-(2-hydroxy-8-methylquinolin-3-yl)benzamide is reacted with 4-methoxyphenylboronic acid in the presence of palladium catalyst to produce N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has also been studied for its potential use as a fluorescent probe for biomolecules.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-7-6-10-19-15-20(24(28)26-23(17)19)16-27(21-11-13-22(30-2)14-12-21)25(29)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZNACUBZUNFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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